Docetaxel trihydrate
Overview
Description
Docetaxel trihydrate is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . This compound is known for its ability to disrupt the normal function of microtubules, thereby inhibiting cell division and promoting cell death .
Mechanism of Action
Target of Action
Docetaxel trihydrate primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its target by reversibly binding to microtubulin with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, another microtubule-targeting drug, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .
Biochemical Pathways
The primary biochemical pathway affected by docetaxel is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, docetaxel interferes with the normal function of microtubules, thereby stopping cell division . This disruption of the cell cycle leads to cell death, or apoptosis .
Pharmacokinetics
The pharmacokinetics of docetaxel involve its absorption, distribution, metabolism, and excretion (ADME). Docetaxel is administered intravenously, ensuring 100% bioavailability . It is highly protein-bound (>98%) and is primarily metabolized in the liver by the CYP3A4 and CYP3A5 isoenzymes . The elimination half-life of docetaxel is approximately 11 hours, and it is excreted via the bile duct .
Result of Action
The molecular result of docetaxel’s action is the disruption of microtubule function, which leads to cell cycle arrest and ultimately cell death . On a cellular level, this results in the death of rapidly dividing cells, particularly cancer cells . Docetaxel can also affect normal cells, leading to side effects such as neutropenia (low neutrophil count), which is a common side effect of many chemotherapy drugs .
Action Environment
The efficacy and stability of docetaxel can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of docetaxel due to potential drug-drug interactions . Additionally, the patient’s liver function can influence the metabolism and therefore the effectiveness of docetaxel . It’s also worth noting that the formulation of docetaxel can impact its solubility and bioavailability .
Biochemical Analysis
Biochemical Properties
Docetaxel trihydrate reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio . This allows it to prevent cell division and promote cell death . Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization . It binds to microtubules but does not interact with dimeric tubulin .
Cellular Effects
The use of this compound may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . It has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing this compound treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects .
Molecular Mechanism
This compound works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of this compound are also several-fold greater than paclitaxel in vitro and in tumor xenografts .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce the progression and joint destruction in rats induced by Complete Freund’s Adjuvant . This may be due to the inhibition of PAD4, TNF-α, IL-1β, VEGF, and ACPA .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dosage of 1 mg/kg on alternate days . This dosage was determined by a preliminary experiment . The standard human dose is 12.5 mg/week .
Metabolic Pathways
In vitro drug interaction studies revealed that this compound is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, this compound is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .
Transport and Distribution
This compound has a steady-state volume of distribution of 113 L . Its pharmacokinetic profile is consistent with a three-compartment pharmacokinetic model . In vitro studies show that 94% of this compound is bound to proteins, mainly alpha-1-acid glycoprotein, albumin, and lipoproteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with microtubules, which are a component of the cytoskeleton, found throughout the cytoplasm of all eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docetaxel trihydrate can be synthesized using a mixture of acetone and water, which provides the product with good stability and reduces exposure to light . The process involves dissolving anhydrous docetaxel in acetone at 40°C and then concentrating it under reduced pressure to form an oil-like matter . This method is simple and easy to operate, making it suitable for industrial production .
Industrial Production Methods: In industrial settings, this compound is prepared by inputting purified water to anhydrous docetaxel, stirring at 20-60°C to maintain a slurry state, and then cooling, filtering, and drying the wet material . This method ensures high purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Docetaxel trihydrate undergoes various chemical reactions, including hydroxylation, oxidation, and cyclization . The hydroxylation of the synthetic isobutoxy side chain forms metabolite M2, which is further oxidized to form unstable aldehyde that cyclizes into stereoisomers M1 and M3 . The oxidation of M1/M3 forms M4 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetone, water, and various oxidizing agents . The reactions typically occur under controlled temperatures ranging from 20°C to 60°C .
Major Products Formed: The major products formed from these reactions include various metabolites such as M1, M2, M3, and M4 . These metabolites play a crucial role in the pharmacological activity of this compound.
Scientific Research Applications
Docetaxel trihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapy agent for treating various cancers, including breast, ovarian, and non-small cell lung cancer . In chemistry, it is studied for its complex molecular structure and interactions with other compounds . In biology, it is used to study the effects of microtubule stabilization on cell division and apoptosis . In industry, this compound is used in the development of targeted drug delivery systems, such as mesoporous silica-based nanoparticles for colonic drug delivery .
Comparison with Similar Compounds
Docetaxel trihydrate is a semisynthetic analogue of paclitaxel, another well-known anti-mitotic chemotherapy agent . Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization . Other similar compounds include N-debenzoyl-N-(tert-butoxycarbonyl)-10-deacetylpaclitaxel and N-debenzoyl-N-(tert-butoxycarbonyl)-10-deacetyltaxol . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties .
Properties
CAS No. |
148408-66-6 |
---|---|
Molecular Formula |
C43H59NO17 |
Molecular Weight |
861.9 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate |
InChI |
InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33?,35-,41+,42-,43+;;;/m0.../s1 |
InChI Key |
XCDIRYDKECHIPE-DLSGZNSISA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
melting_point |
232 °C |
148408-66-6 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Insoluble 1.27e-02 g/L |
Synonyms |
docetaxel docetaxel anhydrous docetaxel hydrate docetaxel trihydrate docetaxol N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol NSC 628503 RP 56976 RP-56976 RP56976 Taxoltere metro Taxotere |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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